molecular formula C5H8F2O4 B14765270 2-Deoxy-2,2-difluoro-d-ribose

2-Deoxy-2,2-difluoro-d-ribose

Cat. No.: B14765270
M. Wt: 170.11 g/mol
InChI Key: WFMBOGWJPNESIL-QWWZWVQMSA-N
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Description

2-Deoxy-2,2-difluoro-D-ribose (CAS 95058-90-5) is a geminally difluorinated deoxyribose analog that serves as a critical precursor in medicinal and synthetic chemistry. Its primary research value lies in its role as a key intermediate in the multi-step synthesis of gemcitabine (Gemzar®), a commercially significant chemotherapeutic agent used to treat various cancers, including pancreatic, ovarian, and breast cancer . The incorporation of two fluorine atoms at the C2 position of the sugar ring alters the electronic and steric properties of the molecule, which can lead to enhanced stability and nuclease resistance when incorporated into DNA analogs . This makes 2-Deoxy-2,2-difluoro-D-ribose a valuable building block for developing modified nucleic acid components with potential applications in creating stable probes and therapeutic oligonucleotides . Synthetic approaches to this valuable compound have been achieved from various starting materials, including D-glucose and D-mannose, as well as through a Reformatsky reaction with ethyl bromodifluoroacetate and isopropylidene glyceraldehyde . Supplied as a solid or powder with a purity of ≥95% , this compound is soluble in water and organic solvents such as DCM, DMF, and DMSO, facilitating its use in diverse reaction conditions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H8F2O4

Molecular Weight

170.11 g/mol

IUPAC Name

(3R,4R)-2,2-difluoro-3,4,5-trihydroxypentanal

InChI

InChI=1S/C5H8F2O4/c6-5(7,2-9)4(11)3(10)1-8/h2-4,8,10-11H,1H2/t3-,4-/m1/s1

InChI Key

WFMBOGWJPNESIL-QWWZWVQMSA-N

Isomeric SMILES

C([C@H]([C@H](C(C=O)(F)F)O)O)O

Canonical SMILES

C(C(C(C(C=O)(F)F)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Deoxy 2,2 Difluoro D Ribose and Its Derivatives

Stereocontrolled Synthetic Approaches to the 2-Deoxy-2,2-difluoro-D-ribose Scaffold

The creation of the 2-deoxy-2,2-difluoro-D-ribose core with precise stereochemistry is paramount for its biological activity. Several approaches have been developed to achieve this, primarily focusing on the controlled formation of the carbon skeleton and subsequent cyclization to the desired furanose ring.

Reformatskii Reactions in Stereoselective Carbon Skeleton Construction

A key and widely adopted strategy for building the carbon framework of 2-deoxy-2,2-difluoro-D-ribose involves the Reformatskii reaction. acs.orgresearchgate.net This reaction typically utilizes (R)-2,3-O-isopropylideneglyceraldehyde and ethyl bromodifluoroacetate. acs.orggoogle.com The coupling of these two molecules under Reformatskii conditions, often mediated by activated zinc, effectively constructs the necessary carbon skeleton for the difluorinated sugar. acs.orggoogle.com

This approach, while effective, often results in a mixture of diastereomers at the newly formed stereocenter. google.com The ratio of the desired (R)-isomer to the undesired (S)-isomer can be influenced by reaction conditions, but purification, often through column chromatography, is typically required to isolate the correct stereoisomer. google.com

Lactonization and Subsequent Reduction Strategies for Furanose Ring Assembly

Following the successful construction of the carbon skeleton via the Reformatskii reaction, the next critical step is the formation of the furanose ring. This is commonly achieved through a lactonization process. acs.orgresearchgate.net Hydrolytic removal of protecting groups, such as the isopropylidene group, under acidic conditions, often with an ion-exchange resin, induces spontaneous cyclization to form the γ-lactone. acs.orggoogle.com

This resulting 2-deoxy-2,2-difluoro-γ-lactone is a key intermediate. To obtain the desired 2-deoxy-2,2-difluoro-D-ribose, the lactone must be reduced to the corresponding lactol (a cyclic hemiacetal). acs.orgresearchgate.net This reduction is typically carried out using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). google.comnih.gov The resulting lactol exists in equilibrium with the open-chain hydroxy aldehyde form and is the direct precursor to the final sugar.

Regioselective Fluorination Techniques for Ribose Derivatives

An alternative to building the difluorinated scaffold from fluorinated starting materials is the direct fluorination of a pre-existing ribose derivative. These methods must be highly regioselective to introduce the fluorine atoms specifically at the C2' position.

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination Protocols

Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for the fluorination of alcohols. nih.govenamine.net In the context of ribose derivatives, DAST can be employed to convert hydroxyl groups to fluorine atoms. nih.govresearchgate.net For the synthesis of 2-deoxy-2,2-difluoro-D-ribose, a suitable precursor would be a ribose derivative with a ketone at the C2' position or a diol that can be converted to the gem-difluoro group. DAST is capable of converting ketones into gem-difluorides. nih.govenamine.net The reaction proceeds via a nucleophilic substitution mechanism, and for secondary alcohols, it typically occurs with an inversion of configuration (Sɴ2). nih.govnih.gov

ReagentSubstrate TypeProductKey Features
DAST Alcohols, KetonesFluoroalkanes, Gem-difluoroalkanesVersatile, popular for nucleophilic fluorination, can promote rearrangements. nih.govenamine.netsigmaaldrich.com

Diastereocontrolled Electrophilic Fluorinations of Ribonolactone Precursors

A more recent and highly controlled method involves the electrophilic fluorination of ribonolactone precursors. nih.gov This strategy offers a high degree of stereocontrol. The process starts with a protected 2-deoxy-D-ribonolactone. nih.gov By generating an enolate of the lactone and then reacting it with an electrophilic fluorinating agent, such as N-fluorodibenzene-sulfonimide, a single fluorine atom can be introduced with high diastereoselectivity. nih.gov

To introduce the second fluorine atom, the resulting 2-deoxy-2-fluoro-ribonolactone can be subjected to a second round of fluorination under similar conditions. nih.gov This two-step electrophilic fluorination provides the desired 2-deoxy-2,2-difluoro-ribonolactone with excellent yield and stereocontrol. nih.gov This method has been shown to be more efficient and selective than some of the more traditional, non-diastereoselective routes. nih.gov

Synthesis of Key Protected Intermediates and Precursors

The synthesis of 2-deoxy-2,2-difluoro-D-ribose and its subsequent use in the synthesis of nucleosides often requires the use of protecting groups. These groups serve to mask reactive hydroxyl groups, preventing unwanted side reactions and directing the reactivity to the desired position.

Commonly used protecting groups for the hydroxyls at the C3 and C5 positions of the ribose scaffold include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl) and acyl groups (e.g., benzoyl). google.comresearchgate.net For instance, after the formation of the 2-deoxy-2,2-difluoro-1-oxo ribose (the lactone), it can be converted into its bis-t-butyl dimethyl silyl derivative for purification and subsequent reduction. google.com

Precursor/IntermediateProtecting Group(s)Purpose
(R)-2,3-O-isopropylideneglyceraldehydeIsopropylideneProtection of diol during Reformatskii reaction. acs.orggoogle.com
2-deoxy-2,2-difluoro-1-oxo ribosetert-butyldimethylsilyl (TBDMS)Facilitates purification and subsequent reduction. google.com
2-deoxy-2,2-difluoro-D-ribofuranoseAroyl (e.g., benzoyl)Protection for nucleobase coupling. google.comresearchgate.net
2-deoxy-2,2-difluoro-D-ribofuranoseArylsulfonatesActivation of the anomeric position for nucleoside synthesis. google.com

Preparation of 2-Deoxy-2,2-difluoro-ribonolactone Derivatives

The synthesis of 2-deoxy-2,2-difluoro-D-ribonolactone is a pivotal step, as this intermediate serves as a versatile precursor for the target difluorinated ribose and its subsequent derivatives. Several synthetic routes have been established, often centered around stereoselective construction of the difluorinated carbon center.

One prominent method begins with (R)-2,3-O-isopropylideneglyceraldehyde, which is subjected to a Reformatskii reaction with ethyl bromodifluoroacetate. researchgate.net This reaction establishes the required carbon skeleton. researchgate.net The resulting product, a mixture of R and S isomers, can be purified to isolate the desired R-isomer. google.com Subsequent hydrolytic cyclization, often facilitated by an ion-exchange resin, removes the isopropylidene protecting group and promotes the formation of the γ-lactone, yielding 2-deoxy-2,2-difluoro-D-ribonolactone. researchgate.netgoogle.com Stereoselective crystallization of this key lactone intermediate can be employed to achieve high diastereomeric purity. researchgate.net

An alternative approach involves the direct fluorination of a pre-existing lactone scaffold. nih.gov For instance, a protected 2-deoxyribonolactone can undergo a two-step electrophilic fluorination process to introduce the gem-difluoro moiety at the C2 position. nih.gov A specific example is the synthesis of 2-deoxy-2,2-difluoro-3,5-di-O-(triisopropylsilyl)-D-ribonolactone. nih.gov This difficult fluorination is facilitated by the directing effect of a diastereoselectively installed α-trimethylsilyl group, which, upon enolate generation, guides the electrophilic fluorine source to the desired face, providing the protected difluorinated lactone in high yield. nih.gov

Table 1: Selected Synthetic Routes to 2-Deoxy-2,2-difluoro-ribonolactone Derivatives

Starting MaterialKey Reagents/ConditionsIntermediate(s)Final ProductReference(s)
(R)-2,3-O-Isopropylideneglyceraldehyde1. Ethyl bromodifluoroacetate, Zn (Reformatskii) 2. Ion-exchange resin (hydrolytic cyclization)Ethyl 4,5-O-isopropylidene-2,2-difluoro-3-hydroxy-pentanoate2-Deoxy-2,2-difluoro-D-ribonolactone researchgate.netgoogle.com
Protected 2-deoxy-2-trimethylsilyl-arabino-lactone1. Enolate generation 2. Electrophilic fluorinationProtected 2-deoxy-2-fluoro-ribo-lactoneProtected 2-deoxy-2,2-difluoro-ribonolactone nih.gov

Functionalization at Anomeric and Hydroxyl Positions for Further Derivatization

Once the 2-deoxy-2,2-difluoro-D-ribonolactone is obtained, the next critical phase involves its conversion into a reactive glycosyl donor suitable for coupling with nucleobases or other molecules. This typically requires reduction of the lactone and subsequent functionalization of the newly formed anomeric hydroxyl group.

The lactone is first reduced to the corresponding lactol (the cyclic hemiacetal form), which exists as a mixture of α and β anomers. google.com Common reducing agents for this transformation include diisobutylaluminium hydride (DIBAL-H) or lithium aluminium tri(t-butoxy)hydride. google.com The resulting 2-deoxy-2,2-difluoro-D-ribofuranose, with its free anomeric hydroxyl, is the direct precursor for glycosylation reactions.

To activate the anomeric center for nucleophilic substitution, the hydroxyl group is converted into a good leaving group. A widely used strategy is the formation of a glycosyl sulfonate, such as a methanesulfonate (B1217627) (mesylate). google.comnih.gov Reacting the protected lactol with methanesulfonyl chloride in the presence of a base yields the corresponding anomeric mesylate. google.com This mesylate serves as an efficient glycosyl donor. google.com The displacement of the mesylate group by a silylated nucleobase, such as bis(trimethylsilyl)acetylcytosine, leads to the formation of the desired N-glycosidic bond, yielding the protected nucleoside. google.com This coupling reaction can produce a mixture of α and β anomeric nucleosides, which may require separation. nih.gov

The introduction of the second fluorine atom at the C2 position can deactivate the anomeric center, making displacement reactions more challenging compared to mono-fluoro analogues. nih.gov Nevertheless, this method has been successfully used to synthesize precursors for complex molecules like 2'-deoxy-2',2'-difluoro-NAD+. nih.gov

Table 2: Anomeric Functionalization and Glycosylation

Starting MaterialReagents/ConditionsIntermediateCoupling PartnerFinal ProductReference(s)
Protected 2-deoxy-2,2-difluoro-D-ribonolactone1. DIBAL-H or LiAlH(OtBu)₃ 2. Methanesulfonyl chloride, baseProtected 2-deoxy-2,2-difluoro-D-ribofuranosyl mesylateSilylated pyrimidine (B1678525) base (e.g., bissilyl acetyl cytosine)Protected 2'-deoxy-2',2'-difluoropyrimidine nucleoside google.com
Protected 2-deoxy-2,2-difluoro-D-ribofuranosyl mesylateNicotinamide--α- and β-1-(2'-deoxy-2',2'-difluoro-ribofuranosyl)-nicotinamide nih.gov

Chemo- and Regioselective Protection/Deprotection Strategies

The multistep synthesis of 2-deoxy-2,2-difluoro-D-ribose derivatives necessitates a robust strategy for the selective protection and deprotection of the hydroxyl groups at the C3 and C5 positions. The choice of protecting groups is crucial as they must be stable to the reaction conditions employed during fluorination, reduction, and glycosylation, yet be readily removable at the appropriate stage without affecting the sensitive glycosidic bond or the difluorinated center.

Silyl ethers are among the most common protecting groups used in this context due to their ease of installation, stability, and mild removal conditions. For instance, the hydroxyls of the lactone can be protected as bis-tert-butyldimethylsilyl (TBDMS) ethers, which facilitates purification by column chromatography. google.com Similarly, triisopropylsilyl (TIPS) groups have been used to protect the 3,5-hydroxyls of the lactone during electrophilic fluorination reactions. nih.gov

Acyl protecting groups, such as benzoates, are also frequently employed. The lactol can be reacted with an aroyl chloride (e.g., benzoyl chloride) to form the 3,5-di-O-aroyl derivative. google.com These groups are stable under the conditions for anomeric activation and glycosylation.

Deprotection is the final step to unveil the free nucleoside. The method depends on the protecting groups used. For acyl groups like benzoates, hydrolytic conditions are typically used to afford the final product. google.com Silyl ethers are most commonly removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). Careful control of deprotection conditions is essential to prevent side reactions and ensure a high yield of the desired final compound.

Table 3: Common Protecting Groups and Deprotection Methods

Hydroxyl Position(s)Protecting GroupAbbreviationTypical Deprotection Reagent(s)Reference(s)
C3, C5tert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF) google.com
C3, C5TriisopropylsilylTIPSFluoride source (e.g., TBAF) nih.gov
C3, C5Benzoyl (Aroyl)BzHydrolysis (e.g., base-catalyzed) google.com

Structural Elucidation and Conformational Analysis of 2 Deoxy 2,2 Difluoro D Ribose and Its Nucleosides

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For fluorinated nucleosides, both ¹H and ¹⁹F NMR are particularly informative. The magnitudes of homonuclear ³J(H,H) coupling constants are directly related to the dihedral angles between adjacent protons, which in turn define the pucker of the furanose ring. northwestern.edu For instance, weak J(H1'-H2') and strong J(H3'-H4') cross-peaks in a 2D TOCSY experiment are indicative of a North (N-type) conformation, which is characteristic of RNA. Conversely, strong J(H1'-H2') and weak J(H3'-H4') signals suggest a South (S-type) conformation, typical of DNA. northwestern.edu The presence of the highly electronegative fluorine atoms at the C2' position significantly influences the sugar pucker.

In the case of 2'-deoxy-2',2'-difluoro-D-ribofuranosyl nucleosides, such as gemcitabine (B846), NMR studies have been crucial in characterizing their conformational preferences. researchgate.net Quantum mechanical calculations of NMR chemical shifts, when compared with experimental data, can aid in the definitive assignment of stereoisomers. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for 2-Deoxy-D-ribose (B167953)

ProtonChemical Shift (ppm)
H-15.300
H-2a2.01
H-2b1.97
H-34.12
H-43.96
H-5a3.696
H-5b3.605
Note: Data corresponds to a mixture of alpha- and beta-furanoses with the solvent peak suppressed. chemicalbook.com

Circular Dichroism (CD) Spectroscopy for Duplex Structural Analysis

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of nucleic acids. researchgate.netnih.gov The CD spectrum of a DNA or RNA duplex is highly dependent on its helical conformation. researchgate.net The canonical B-form DNA typically exhibits a positive band around 275 nm and a negative band around 245 nm. researchgate.net In contrast, A-form helices, characteristic of RNA duplexes, show a strong positive band near 260 nm and a negative band around 210 nm.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule. nih.govnih.govresearchgate.net These techniques are highly sensitive to changes in molecular structure, composition, and conformation. nih.govresearchgate.net IR and Raman spectroscopy are complementary, as some vibrational modes may be more active in one technique than the other. nih.gov

For 2-deoxy-2,2-difluoro-D-ribose and its derivatives, vibrational spectroscopy can be used to identify characteristic functional groups and to probe the conformational state of the molecule. nih.govulpgc.es Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of different conformers, which can then be compared with experimental IR and Raman data to aid in structural assignment. nih.govulpgc.es The analysis of the vibrational spectra of these fluorinated carbohydrates in both the solid phase and in aqueous solution can reveal details about their structural preferences and intermolecular interactions. nih.govulpgc.es

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.com This technique has been instrumental in elucidating the solid-state structures of 2-deoxy-2,2-difluoro-D-ribose containing nucleosides and oligonucleotides. iu.edusemanticscholar.org

Crystal structures provide detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For example, the X-ray structure of a 5-iodocytosine (B72790) analog of a 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleoside revealed a 2'-exo/3'-endo conformation for the sugar moiety. nih.gov In another study, the crystal structure of a fluoro-L-DNA duplex was determined to a resolution of 1.35 Å, showing a left-handed helical structure. iu.edu These crystallographic studies provide a static picture of the molecule in the solid state, which is invaluable for understanding its intrinsic conformational preferences. semanticscholar.org

Conformational Preferences of the Difluorinated Ribofuranose Ring

The five-membered furanose ring of ribose and its analogs is not planar and exists in a dynamic equilibrium between different puckered conformations. northwestern.edu The introduction of two fluorine atoms at the C2' position has a significant impact on this equilibrium.

Sugar Pucker Analysis (North vs. South Conformations)

The conformation of the furanose ring is typically described by the concept of pseudorotation, with two major conformational families being the North (N) and South (S) puckers. vanderbilt.educolostate.edu The N-type conformation is characterized by a C3'-endo pucker, where the C3' atom is displaced from the plane defined by C1', O4', and C4'. This conformation is predominant in RNA and A-form DNA. colostate.edu The S-type conformation features a C2'-endo pucker, with the C2' atom out of the plane, and is characteristic of B-form DNA. colostate.edu

The electronegativity of the fluorine substituents at the C2' position significantly influences the sugar pucker. In 2'-deoxy-2'-fluororibonucleosides, the fluorine in the ribo configuration (down) favors a C3'-endo (North) pucker, similar to RNA. nih.gov Conversely, the fluorine in the arabino configuration (up) promotes a C2'-endo (South) pucker, which is more DNA-like. nih.gov

For 2-deoxy-2,2-difluoro-D-ribose, the presence of two fluorine atoms creates a more complex conformational landscape. nih.govresearchgate.net Theoretical studies have explored the relative energies of various conformers, including pyranose and furanose forms, to predict the most stable structures. nih.govrsc.org These computational analyses, combined with experimental data from NMR and X-ray crystallography, provide a comprehensive understanding of the conformational preferences of this important fluorinated sugar. nih.govmdpi.com

Influence of Gem-Difluorination on Ring Conformation and Flexibility

The introduction of two fluorine atoms at the C2' position of the ribose sugar, a modification known as gem-difluorination, profoundly alters the conformational behavior of the furanose ring. The conformation of the five-membered furanose ring is not planar but exists in a dynamic equilibrium of puckered states, typically described by the concept of pseudorotation between two major conformations: North (N-type) and South (S-type). The replacement of hydrogen or hydroxyl groups with fluorine significantly impacts this equilibrium. nih.gov

Table 1: Conformational Ratio in a Model Macrocyclic System
Compound TypeObserved Conformer Ratio (Major:Minor)Reference
Non-fluorinated Macrocycle200:1 nih.gov
gem-Difluorinated Macrocycle4:1 nih.govdiva-portal.org

Molecular Geometry and Stereochemical Impact of Difluorination

The C-F bond is shorter and stronger than a C-H bond, and the high electronegativity of fluorine withdraws electron density from the C2' carbon. This electronic perturbation influences the entire sugar ring. The stabilizing forces that dictate the preferred orientation of the C-F bonds include hyperconjugative interactions and the minimization of dipole-dipole repulsions. researchgate.net These interactions are the underlying cause for the strong conformational preferences discussed previously. For example, the preference for a North-type pucker in 2',2'-difluorinated nucleosides places the bulky and electronegative fluorine atoms in a pseudo-axial orientation, which can be energetically favorable due to specific stereoelectronic effects.

The stereochemical impact of this geometric change is profound. The sugar pucker (N- or S-type) dictates the relative orientation of the nucleobase with respect to the sugar, which is described by the glycosidic torsion angle (χ). By locking the sugar into a predominantly North conformation, the gem-difluoro modification restricts the possible orientations of the nucleobase. This pre-organization of the nucleoside into a specific three-dimensional shape can lower the entropic penalty upon binding to a biological target, such as an enzyme or a nucleic acid strand. nih.gov This fixed conformation is a key reason why many fluorinated nucleosides exhibit potent biological activity. nih.gov The enhanced base-pairing energy observed in 2',2'-difluorocytidine is a direct outcome of the favorable stereochemistry imposed by the difluorinated sugar. acs.org

Table 2: Summary of Stereoelectronic Effects of C2' gem-Difluorination
PropertyEffect of gem-DifluorinationReference
Local GeometryAlters bond lengths/angles at C2'; creates strong dipole moment. researchgate.net
Ring ConformationInduces strong preference for North (N-type) pucker. oup.comacs.org
FlexibilityModulates conformational equilibrium, potentially increasing the population of minor conformers compared to non-fluorinated analogues. nih.govdiva-portal.org
StereochemistryRestricts the glycosidic torsion angle (χ), pre-organizing the nucleoside structure. nih.gov
Intermolecular InteractionsCan enhance base-pairing energy. acs.org

Derivatization and Analogues of 2 Deoxy 2,2 Difluoro D Ribose in Chemical Research

Formation of 2-Deoxy-2,2-difluoro-D-ribofuranosyl Nucleosides

The synthesis of nucleoside analogues from 2-deoxy-2,2-difluoro-D-ribose is a cornerstone of its application in chemical research. These synthetic nucleosides are often investigated for their potential as antiviral and anticancer agents. madridge.org

The creation of the critical glycosidic bond between 2-deoxy-2,2-difluoro-D-ribose and a nucleobase is typically achieved through glycosylation reactions. These reactions involve coupling a derivative of the difluorinated sugar, activated at the anomeric (C1) position, with a silylated pyrimidine (B1678525) or purine (B94841) base.

For the synthesis of pyrimidine nucleosides, a common strategy involves the reaction of a 2-deoxy-2,2-difluoro-D-ribofuranosyl sulfonate, such as a methanesulfonate (B1217627), with a bis-trimethylsilylated pyrimidine base like uracil (B121893) or cytosine. scite.ai For instance, the reaction of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate with bis-trimethylsilyluracil leads to the formation of 2'-deoxy-2',2'-difluorouridine-3',5'-dibenzoate. scite.ai Similarly, coupling of activated 2-deoxy-2,2-difluoro-D-ribofuranose derivatives with silylated cytosine is a key step in the synthesis of the anticancer drug Gemcitabine (B846). google.com

The synthesis of purine nucleosides follows a similar principle, though reaction conditions may be adapted to accommodate the different reactivity of purine bases. nih.govnih.gov Anion glycosylation reactions, where a salt of the purine base is reacted with a glycosyl halide, have been successfully employed. For example, 2-fluoroadenine (B1664080) and 6-chloro-2-fluoropurine (B161030) can be coupled with 5-O-benzoyl-2,3-difluoro-α-D-arabinofuranosyl bromide to produce the corresponding purine nucleosides. nih.gov

A variety of activating groups for the sugar and different reaction conditions have been explored to optimize the yield and stereoselectivity of these glycosylation reactions. google.comacs.org

A significant challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric center to selectively obtain the biologically active β-anomer. In the context of 2-deoxy-2,2-difluoro-D-ribose, the absence of a participating group at the C2 position makes achieving high stereoselectivity difficult. chemrxiv.orgfrontiersin.org

One effective strategy to control stereochemistry is through the crystallization of a specific anomer from a mixture. For example, in the synthesis of Gemcitabine, a key intermediate, difluororibonolactone, can be obtained in a stereochemically pure form through diastereoselective crystallization. researchgate.net Subsequently, the hydrochloride salt of the final product can be crystallized from an anomeric mixture to isolate the desired β-anomer. researchgate.net

The choice of sulfonate leaving group at the anomeric position can also influence the ratio of α and β anomers. Research has shown that using bulky arylsulfonates, such as 2,4,6-triisopropylbenzenesulfonyl chloride, can significantly favor the formation of the β-anomer. google.com For instance, the reaction of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-dibenzoate with this reagent can yield a β to α ratio of 24:1. google.com This stereoselective advantage is crucial for the efficient synthesis of β-nucleosides. google.com

Sulfonating ReagentSolventβ to α Anomer Ratio
4-chlorobenzenesulfonyl chlorideDichloromethane6.1:1
4-fluorobenzenesulfonyl chlorideDichloromethane8.4:1
3-nitrobenzenesulfonyl chlorideDichloromethane8.5:1
2,4,6-triisopropylbenzenesulfonyl chlorideDichloromethane24:1
Data derived from studies on the stereoselective synthesis of 2-deoxy-2,2-difluoro-D-ribofuranosyl-1-arylsulfonate derivatives. google.com

Synthesis of Phosphorylated and Phosphonamidate Analogues

To exert their biological activity, many nucleoside analogues must be phosphorylated in vivo to their corresponding mono-, di-, and triphosphates. Direct synthesis of these phosphorylated derivatives is often challenging due to the instability of the anomeric phosphate (B84403). The introduction of the two fluorine atoms at the 2-position of 2-deoxy-D-ribose (B167953) enhances the stability of the sugar moiety, facilitating the synthesis of stable phosphate and phosphonamidate analogues. nih.gov

Phosphoramidate (B1195095) prodrugs represent a strategy to deliver the monophosphate of a nucleoside analogue into cells, bypassing the initial, often inefficient, enzymatic phosphorylation step. The synthesis of phosphoramidate prodrugs of 2-deoxy-2,2-difluoro-D-ribose-1-phosphate has been successfully achieved. nih.gov These approaches often involve the coupling of the protected difluorinated sugar with a phosphoramidate moiety, followed by deprotection steps.

Exploration of Thionucleoside Analogues

The replacement of the oxygen atom in the furanose ring with sulfur creates thionucleosides, a class of analogues with modified conformational properties and potentially altered biological activity. The synthesis of 2'-deoxy-2',2'-difluoro-4'-thioribonucleosides has been explored. nih.gov These syntheses can be complex, often involving the construction of the thio-sugar scaffold from acyclic precursors or the modification of pre-existing sugar lactones. For example, a multi-step synthesis starting from a 2-deoxy-2-gemdifluorinated ribonolactone can provide access to 2'-modified 4'-thioribonucleosides. nih.gov

Incorporation into Oligonucleotide Structures

The unique properties of 2-deoxy-2,2-difluoro-D-ribose have led to its incorporation into oligonucleotides to create synthetic nucleic acid analogues with enhanced stability or modified binding affinities. nih.gov

While the naturally occurring nucleic acids are composed of β-anomeric nucleosides, oligonucleotides synthesized from α-anomers (oligo-alpha-deoxynucleotides) exhibit interesting properties, including resistance to nuclease degradation. researchgate.net The synthesis of oligo-alpha-deoxynucleotides containing 2-deoxy-2,2-difluoro-D-ribose units has been investigated. scite.ai The preparation of these modified oligonucleotides requires the synthesis of the corresponding α-anomeric phosphoramidite (B1245037) building blocks, which are then incorporated into the oligonucleotide chain using standard solid-phase synthesis techniques. nih.gov

Preparation of Modified Nucleic Acid Strands for Structural and Functional Studies

The integration of 2-deoxy-2,2-difluoro-D-ribose into nucleic acid strands, most notably through its nucleoside derivative gemcitabine (2',2'-difluoro-2'-deoxycytidine or dFdC), provides a powerful tool for investigating the structure and function of DNA and RNA. The preparation of these modified oligonucleotides relies on established chemical synthesis protocols, which then allows for detailed biophysical and structural analysis.

The primary method for generating nucleic acid strands containing 2-deoxy-2,2-difluoro-D-ribose is through automated solid-phase phosphoramidite chemistry. This process requires the initial synthesis of the corresponding 2'-deoxy-2',2'-difluoro-D-ribonucleoside phosphoramidite building block. This monomer can then be incorporated at specific, desired positions within a DNA or RNA sequence during the stepwise assembly on a solid support. umich.edu

Structural Studies: Conformational Adaptability

Detailed structural studies on oligonucleotides containing 2'-deoxy-2',2'-difluorodeoxycytidine (dFdC) have shown that this modification imparts significant, context-dependent conformational properties to the nucleic acid strand. csic.es The presence of two highly electronegative fluorine atoms at the C2' position dramatically influences the puckering of the furanose ring, a key determinant of nucleic acid secondary structure.

NMR studies have demonstrated that a dFdC residue is conformationally adaptable. When incorporated into a DNA:DNA duplex (B-form), the modified sugar preferentially adopts a North-type (C3'-endo) conformation. csic.esresearchgate.net Conversely, when the same modified nucleoside is placed within a DNA:RNA hybrid duplex (A-form), it switches to a South-type (C2'-endo) sugar pucker. csic.esresearchgate.net This flexibility allows the nucleotide to accommodate different helical environments.

Table 1: Structural Effects of 2'-Deoxy-2',2'-difluorodeoxycytidine (dFdC) Incorporation

Duplex Type Predominant Sugar Pucker of dFdC Key Structural Features Overall Stability Effect
DNA:DNA North (C3'-endo) Adapts to B-form helix Slight destabilization
DNA:RNA South (C2'-endo) Allows for 2’F···H8 interaction with adjacent purine Slight destabilization

Functional Studies: Impact on Nucleic Acid Synthesis and Stability

The functional consequences of incorporating 2-deoxy-2,2-difluoro-D-ribose into nucleic acids are significant, primarily impacting enzymatic processing and duplex stability. The triphosphate form of gemcitabine (dFdCTP) is a known competitor of the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases. patsnap.com

Research has shown that once incorporated into a growing DNA strand, the 2',2'-difluoro modification acts as a chain terminator, albeit not an absolute one. The polymerase is able to add one more nucleotide after the dFdC residue before DNA synthesis is significantly hindered, a mechanism known as "masked chain termination." csic.espatsnap.com This interference with the process of DNA replication is a cornerstone of gemcitabine's biological activity. patsnap.com

Beyond its incorporation into DNA, studies have confirmed that gemcitabine can also be incorporated into RNA strands. nih.govresearchgate.net This finding suggests that the functional impact of this modification extends to the inhibition of RNA synthesis, representing another important aspect of its mechanism of action. nih.gov The incorporation into both DNA and RNA underscores the profound functional effects that arise from introducing the 2,2-difluoro substitution on the ribose sugar.

Table 2: Research Findings on Functional Impact of dFdC Incorporation

Functional Aspect Observation Implication Reference
DNA Synthesis dFdCTP is incorporated by DNA polymerase, followed by one additional nucleotide, before chain elongation is halted. Acts as a "masked" chain terminator, inhibiting DNA replication. csic.espatsnap.com
RNA Synthesis Gemcitabine is incorporated into RNA strands in various cell lines. Represents a secondary mechanism of action by inhibiting RNA synthesis and function. nih.govresearchgate.net
Duplex Stability Incorporation of dFdC slightly lowers the thermal melting temperature (Tm) of both DNA:DNA and DNA:RNA duplexes. The modification introduces minor local distortions that lead to a modest decrease in overall duplex stability. csic.es

Molecular and Biochemical Interactions of 2 Deoxy 2,2 Difluoro D Ribose Derivatives

Interactions with Nucleic Acid Duplexes and Hybrids

The incorporation of 2-deoxy-2,2-difluoro-D-ribose derivatives into DNA and RNA strands has profound effects on the stability and structure of the resulting duplexes.

Impact on Duplex Thermal Stability and Hybridization Properties

The introduction of 2'-deoxy-2',2'-difluorodeoxycytidine (dFdC) into DNA strands has been shown to have a slightly destabilizing effect on both DNA:DNA and DNA:RNA hybrid duplexes. researchgate.netcsic.es This is in contrast to single fluorine substitutions at the 2' position, which can enhance thermal stability. csic.es For instance, the melting temperature (Tm) of a DNA duplex containing a single 2,4-difluorotoluene (B1202308) (F) substitution in place of thymine (B56734) is significantly lower, by about 15°C, compared to the unmodified duplex. nih.gov However, this modified duplex is still more stable than those with F:G, F:C, or F:T mismatches. nih.gov

The stability of nucleic acid duplexes is influenced by various factors, including base composition and hydration. DNA:RNA hybrids, for example, can exhibit greater stability than their corresponding DNA:DNA duplexes, a phenomenon attributed to the hydration patterns in the minor groove. researchgate.net The addition of 2'-fluoro-RNA (2'-F-RNA) residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with RNA, with an additive stabilization of approximately 2°C per residue. genelink.com This is a greater stabilizing effect than that observed with 2'-O-methyl-RNA (2'-OMe-RNA) or unmodified RNA. genelink.com

In the context of 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids, the incorporation of 2',4'-difluoroarabinouridine (2',4'-diF-araU) into the DNA strand of a DNA-RNA hybrid results in a neutral to slightly stabilizing thermal effect. nih.govnih.gov

Interactive Data Table: Impact of 2'-Fluorinated Nucleoside Analogs on Duplex Melting Temperature (Tm)

ModificationDuplex TypeChange in Tm (°C) per modificationReference
2'-deoxy-2',2'-difluorodeoxycytidine (dFdC)DNA:DNASlightly destabilizing researchgate.netcsic.es
2'-deoxy-2',2'-difluorodeoxycytidine (dFdC)DNA:RNASlightly destabilizing researchgate.netcsic.es
2,4-difluorotoluene (F) replacing ThymineDNA:DNA~ -15 nih.gov
2'-Fluoro-RNA (2'-F-RNA)DNA:RNA~ +2.0 genelink.com
2'-O-Methyl-RNA (2'-OMe-RNA)DNA:RNA~ +1.5 genelink.com
Unmodified RNADNA:RNA~ +1.1 genelink.com
2',4'-difluoroarabinouridine (2',4'-diF-araU)DNA:RNANeutral to slightly stabilizing nih.govnih.gov

Local Structural Distortions Induced by Incorporation into DNA:RNA and DNA:DNA Duplexes

The incorporation of dFdC induces minor local distortions in both DNA:DNA and DNA:RNA duplexes, with the distortions being more pronounced in the DNA:RNA hybrid. researchgate.netcsic.es Structural analysis via NMR has revealed that dFdC is an adaptable molecule. When inserted into a DNA:DNA duplex, the sugar moiety of dFdC predominantly adopts a North-type (C3'-endo) conformation, which is characteristic of B-form DNA. csic.es In contrast, within a DNA:RNA hybrid, the sugar pucker shifts to a South-type (C2'-endo) conformation, which is more typical for A-form RNA. researchgate.netcsic.es

Investigation of Pseudohydrogen Bonding Involving Fluorine Atoms in Nucleic Acid Structures

The highly electronegative nature of fluorine allows it to participate in non-canonical interactions, such as pseudohydrogen bonds. iu.edukhanacademy.org In the context of a DNA:RNA hybrid containing dFdC, the South-type sugar pucker facilitates a 2'F•••H8 attractive interaction between the fluorine atom and a neighboring purine (B94841) base. researchgate.netnih.gov This interaction helps to compensate for the destabilizing effects caused by the base pair distortions. researchgate.netnih.gov Such interactions, where fluorine acts as a hydrogen bond acceptor, have been a subject of debate but are increasingly supported by structural data. researchgate.netnih.gov

These fluorine-mediated pseudohydrogen bonds are not unique to dFdC and have been observed in other nucleic acid structures with fluorine-modified sugars. researchgate.netnih.gov For instance, in 2'-fluoroarabinonucleic acids (2'F-ANA), stabilization can arise from the formation of 2'F•••H8 pseudohydrogen bonds. csic.es The ability of fluorine to engage in these interactions is an important factor in understanding the structural and energetic consequences of its incorporation into nucleic acids. researchgate.netnih.gov

Enzymatic Recognition and Processing of Difluorinated Analogues

The biological effects of 2-deoxy-2,2-difluoro-D-ribose derivatives are intrinsically linked to their recognition and processing by cellular enzymes.

Substrate Specificity and Kinetic Studies with Deoxycytidine Kinase and Cytidine Deaminase

Deoxycytidine Kinase (dCK): This enzyme is crucial for the activation of gemcitabine (B846) (dFdC) through phosphorylation. nih.gov Studies have shown that dFdC is an efficient substrate for human deoxycytidine kinase (dCK). nih.gov Interestingly, the phosphorylation of dCyd and its analogs, including dFdC, is more efficient in the presence of a mixture of all eight nucleoside triphosphates (NTPs) or UTP alone, compared to ATP as the sole phosphate (B84403) donor. nih.gov This suggests that UTP is a preferred phosphate donor for dCK. nih.gov

Cytidine Deaminase (CDA): This enzyme is responsible for the inactivation of gemcitabine by converting it to 2',2'-difluoro-2'-deoxyuridine (B193463) (dFdU). nih.govascopubs.org The activity of CDA can therefore regulate the cellular concentration of active gemcitabine. nih.govnih.gov In pancreatic ductal adenocarcinoma cell lines, CDA has been shown to play a regulatory role in gemcitabine's metabolic pathway, influencing both its inactivation and activation. nih.govnih.gov

Interactive Data Table: Kinetic Parameters of Deoxycytidine Kinase (dCK) Substrates

SubstratePhosphate DonorRelative Vmax/KmReference
Deoxycytidine (dCyd)ATPLower nih.gov
Deoxycytidine (dCyd)UTPHigher nih.gov
Deoxycytidine (dCyd)NTP MixtureHighest nih.gov
2',2'-difluorodeoxycytidine (dFdC)ATP- nih.gov
2',2'-difluorodeoxycytidine (dFdC)UTPPreferred over ATP nih.gov
2',2'-difluorodeoxycytidine (dFdC)NTP MixturePreferred over ATP nih.gov
1-beta-D-arabinofuranosylcytosineUTP/NTP MixturePreferred over ATP nih.gov
9-beta-D-arabinofuranosyl-2-fluoroadenineUTP/NTP MixturePreferred over ATP nih.gov

Interaction Profiles with Nucleases and Phosphorylases

Nucleases: The presence of 2'-fluoro modifications can confer resistance to nuclease degradation, a desirable property for therapeutic oligonucleotides. researchgate.netnih.govidtdna.com While 2'-F-RNA phosphodiester linkages are not inherently nuclease resistant, the corresponding phosphorothioate (B77711) linkages exhibit high resistance. genelink.com Chimeric oligonucleotides containing 2'-F-RNA and DNA with phosphorothioate linkages can effectively bind to target RNA, are substrates for RNase H, and are highly resistant to nucleases. genelink.com However, uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H. genelink.com The incorporation of 2',4'-diF-araU nucleotides into the DNA strand of a DNA-RNA hybrid decreases the rate of RNase H-mediated cleavage of the complementary RNA strand. nih.govnih.gov

Phosphorylases: Nucleoside phosphorylases are enzymes that catalyze the reversible cleavage of the glycosidic bond in nucleosides. conicet.gov.ar These enzymes can be utilized for the enzymatic synthesis of nucleoside analogs. conicet.gov.arnih.gov The co-expression of purine nucleoside phosphorylase (PNPase) and pyrimidine (B1678525) nucleoside phosphorylase (e.g., uridine (B1682114) phosphorylase or thymidine (B127349) phosphorylase) in E. coli allows for the efficient synthesis of various nucleosides. nih.gov While specific kinetic data for the interaction of 2-deoxy-2,2-difluoro-D-ribose derivatives with phosphorylases is not detailed in the provided context, the general activity of these enzymes is crucial for the metabolism of nucleosides and their analogs. nih.govyoutube.com

Modulation of Fundamental Biochemical Pathwaysresearchgate.netresearchgate.net

Derivatives of 2-Deoxy-2,2-difluoro-D-ribose are notable for their capacity to intervene in crucial biochemical processes. The introduction of fluorine atoms into the sugar moiety significantly alters its electronic and conformational properties, leading to profound effects on metabolic and signaling pathways. These alterations form the basis of the therapeutic applications of its nucleoside analogues, such as gemcitabine. researchgate.netgoogle.com

Effects on DNA Synthesis Mechanismsresearchgate.net

The incorporation of nucleoside analogues of 2-Deoxy-2,2-difluoro-D-ribose into DNA strands has a significant impact on the mechanisms of DNA synthesis and replication. Gemcitabine (2'-deoxy-2',2'-difluorodeoxycytidine or dFdC), a prominent anticancer drug, serves as a key example. researchgate.net Once inside the cell, gemcitabine is converted to its triphosphate form, dFdCTP, which acts as a substrate for DNA polymerases.

The incorporation of dFdCTP into a DNA strand perturbs normal DNA-mediated processes. researchgate.net Studies involving the synthesis of oligodeoxynucleotides containing dFdC have shown that this substitution introduces significant structural and electrostatic changes to the DNA. researchgate.net For instance, achieving high coupling efficiency during the automated solid-phase synthesis of dFdC-containing oligonucleotides requires extended coupling times, which suggests a reduction in the rate of phosphotriester bond formation. researchgate.net

NMR spectroscopy and restrained molecular dynamics studies on model DNA fragments, such as an Okazaki fragment containing a single dFdC substitution, have revealed that the geminal difluoro group alters the local structure. researchgate.net This substitution leads to increased electron density near the difluoro group, substantially changing the electrostatic properties of the DNA. researchgate.net These structural and electrostatic distortions are believed to interfere with DNA-mediated processes, contributing to the cytotoxic effects of the drug. researchgate.net

Table 1: Effects of dFdC Incorporation on DNA Properties and Synthesis

Property/Process AffectedObserved EffectReference
Phosphotriester Formation Rate Significant reduction, requiring extended coupling times during synthesis. researchgate.net
DNA Structure Induces structural distortions in replicating DNA, such as in model Okazaki fragments. researchgate.net
Electrostatic Properties Increased electron density in the vicinity of the geminal difluoro group. researchgate.net
Thermodynamic Stability Potential thermal instability of duplexes formed with DNA or RNA targets. researchgate.netnih.gov
Overall Function Interference in DNA-mediated processes, contributing to cytotoxic activity. researchgate.net

Influence on Gene Expression Regulation Through Oligonucleotide Incorporationresearchgate.net

Oligonucleotides modified with 2-Deoxy-2,2-difluoro-D-ribose derivatives represent a strategic approach to modulating gene expression. The synthesis of these modified nucleic acids allows for their use as tools in antisense strategies, which aim to control gene expression at the mRNA level. researchgate.netnih.gov

The incorporation of units like 2'-deoxy-2',2'-difluororibofuranosyl pyrimidines into oligonucleotides has been successfully demonstrated. researchgate.net A significant advantage of certain modified oligonucleotides, such as oligo-alpha-deoxynucleotides, is their resistance to degradation by nucleases. researchgate.net This increased stability is a critical attribute for potential in vivo applications, as it can prolong their therapeutic action. researchgate.net

The development of gene silencing as a therapeutic strategy has shown promise in treating various diseases. researchgate.net Modified oligonucleotides, including those with fluorinated sugars, are central to this field. By binding to specific mRNA targets, these synthetic strands can inhibit translation, effectively silencing a particular gene. The unique properties conferred by the difluoro-sugar moiety, such as altered binding affinity and nuclease resistance, are key areas of research for enhancing the efficacy of these regulatory molecules. researchgate.netnih.gov

Hydration Effects and Decomposition Mechanisms of Deoxyribose Backbone Under Ionizationresearchgate.net

The stability of the DNA backbone is critically influenced by its hydration shell. Studies on 2-deoxy-d-ribose (B167953) (dR), the non-fluorinated parent compound, provide fundamental insights into the decomposition mechanisms initiated by ionization, which are relevant for understanding its difluorinated analogue. researchgate.netnih.gov

Research using mass spectrometry to monitor ions desorbing from hydrated dR films exposed to soft X-rays reveals the crucial role of water molecules. researchgate.netnih.gov When X-ray photons ionize the K-shell electrons of oxygen atoms in the sugar, a cascade of events is initiated. nih.gov Molecular dynamics simulations show that following this ionization, there is an elongation of the C-O bond in the deoxyribose molecule and the O-H bonds of both the sugar and adjacent water molecules. nih.gov

The presence of a hydration layer significantly influences the subsequent fragmentation of the molecule. Water molecules can act as a quencher, suppressing the extensive molecular decomposition of the sugar that would otherwise result from Coulomb repulsion. nih.gov For instance, the yield of ions produced by the scission of C-C or C-O bonds decreases when a layer of water is present. nih.gov Instead of widespread fragmentation of the sugar ring, the process leads to the desorption of ions like H+, H2O+, and H3O+. nih.gov These desorbed ions, particularly H+, can then induce other types of DNA damage. nih.gov This suggests that hydration plays a dual role: it can mitigate the direct fragmentation of the sugar backbone while also contributing to the propagation of damage through the production of reactive ions. nih.gov

Table 2: Ions Desorbed from Hydrated 2-Deoxy-d-ribose (dR) Films Upon Soft X-ray Exposure

Desorbed IonObservationImplicationReference
H+ Ejected from dR and water molecules following oxygen K-ionization.May induce other types of DNA damage, such as base lesions. nih.gov
H2O+ Observed in mass spectra of hydrated dR films.Indicates interaction and ionization involving the hydration layer. nih.gov
H3O+ Detected from hydrated dR films.Suggests a reduction in dR fragmentation. nih.gov
Fragment Ions from C-C or C-O bond scission Yields decreased when a water layer was deposited on the film.Water molecules act as a quencher, suppressing extensive molecular decomposition. nih.gov

Advanced Computational Chemistry and Modeling of 2 Deoxy 2,2 Difluoro D Ribose Systems

Ab Initio Quantum Mechanical Investigations of Conformational Landscapes and Energetics

Ab initio quantum mechanical methods, which solve the Schrödinger equation from first principles without extensive empirical parameterization, are fundamental in mapping the complex conformational landscape of fluorinated sugars. For molecules like 2-Deoxy-2,2-difluoro-D-ribose, these calculations are crucial for understanding the influence of the gem-difluoro group on the puckering of the furanose ring and the orientation of its substituents.

Research on analogous compounds such as 2'-deoxyribose and its nucleoside derivatives reveals a multitude of stable conformers, including various pyranose and furanose forms, as well as open-chain structures. nih.gov High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster methods, are employed to accurately determine the relative energies of these conformers. nih.govnih.gov For instance, studies on 2'-deoxyuridine (B118206) have shown that dozens of conformers can exist within a small energy range, with their relative populations being temperature-dependent. nih.gov

In the case of 2-Deoxy-2,2-difluoro-D-ribose containing nucleosides, such as Gemcitabine (B846) (dFdC), ab initio studies have been used to identify the energetically favored conformational modes. researchgate.net The presence of two fluorine atoms significantly alters the energetic landscape compared to the non-fluorinated 2-deoxyribose. researchgate.net One of the key findings in related difluoro-thionucleosides is that regardless of whether the sugar ring adopts a North (N) or South (S) pucker, one fluorine atom occupies a pseudoaxial position while the other is pseudoequatorial. researchgate.net This arrangement influences the stability through various electronic effects. Computational studies on 2-deoxy-d-ribose (B167953) have shown that the α-pyranose form is the most stable, with the most stable furanose form being significantly higher in free energy. nih.gov

Table 1: Representative Relative Energies of 2-Deoxy-D-Ribose Conformers (Illustrative Data based on Analogous Systems)

ConformerComputational MethodRelative Free Energy (ΔG, kJ/mol)Key Finding
α-pyranose (4C1)G40.0Identified as the global minimum for 2-deoxy-d-ribose. nih.gov
β-pyranose (4C1)G4~3-5Higher in energy than the α-anomer. nih.gov
α-furanose (S-type)G46.2Most stable furanose form, but less stable than pyranose. nih.gov
β-furanose (N-type)MP2>8Generally higher in energy, population depends on environment and substitution. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying carbohydrate systems due to its favorable balance of accuracy and computational cost. DFT is particularly well-suited for analyzing the electronic structure of 2-Deoxy-2,2-difluoro-D-ribose, revealing how the powerful electron-withdrawing nature of the gem-difluoro group impacts its properties and reactivity.

DFT calculations, using functionals like B3LYP or M06-2X, have been extensively used to explore the conformational landscapes of 2-deoxy-d-ribose and its derivatives. nih.govrsc.org These studies confirm that the introduction of fluorine atoms significantly alters the electrostatic properties. For example, in DNA containing 2',2'-difluoro-2'-deoxycytidine, the electron density in the vicinity of the geminal difluoro group is substantially increased. researchgate.net This polarization is key to understanding its interactions and biological activity.

DFT is also employed to calculate reactivity descriptors. Studies on related sugar radicals using the ωB97XD density functional have calculated properties such as electron affinity and one-electron reduction potentials. mdpi.com These values are crucial for understanding how the molecule might behave in redox processes, such as those involved in DNA damage and repair mechanisms. mdpi.com The calculations show that sugar radicals are significantly more susceptible to reduction than DNA bases, a property influenced by substituents on the sugar ring. mdpi.com

Table 2: Calculated Electronic Properties of Deoxyribose Derivatives (Illustrative)

PropertyComputational MethodTypical Value/FindingSignificance
Adiabatic Electron Affinity (AEA)ωB97XD-PCM/6-31++G 2.6–3.3 eV (for sugar radicals) mdpi.comIndicates the propensity to accept an electron; fluorination generally increases this value.
Standard Reduction Potential (E°)ωB97XD-PCM/6-31++G-1.8 to -1.2 V (for sugar radicals) mdpi.comQuantifies the thermodynamic feasibility of reduction.
Dipole MomentB3LYPIncreased by electronegative substituents. nih.govAffects solubility and strength of dipole-dipole interactions.
Cohesive/Interaction EnergiesDFT (Periodic)Calculated to understand crystal packing. nih.govmdpi.comReveals the energetic contributions of intermolecular forces in the solid state.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Interactions

While quantum mechanical methods provide a static, time-independent picture, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 2-Deoxy-2,2-difluoro-D-ribose over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule moves, flexes, and interacts with its environment, particularly with solvent molecules like water.

MD simulations are invaluable for understanding the conformational flexibility of the sugar ring. For nucleosides containing the 2,2-difluoro-d-ribose moiety, MD simulations have been used to study the preferred pucker of the sugar ring in solution, providing insights that are complementary to NMR data. researchgate.net These simulations can reveal the equilibrium between different conformational states (e.g., N-type vs. S-type puckers) and the timescale of transitions between them.

Furthermore, MD simulations are used to study the stability of complexes between the sugar (as part of a larger molecule) and biological targets. For example, simulations of 2-deoxy-D-ribose interacting with the main protease of SARS-CoV-2 have been used to analyze trajectories, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bonding patterns to assess binding stability. nih.gov In studies of DNA containing a gemcitabine (dFdC) substitution, restrained MD simulations, guided by experimental NMR data, were used to determine the structural distortions induced by the fluorinated sugar. researchgate.net

Table 3: Key Parameters from Molecular Dynamics Simulations

ParameterDescriptionExample Finding
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability.In a simulation of a protein-ligand complex, RMSD values below 3 Å suggest a stable binding pose. nih.gov
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues, indicating flexibility.Analysis of a dFdC-substituted DNA duplex revealed specific regions of increased flexibility due to the fluorinated sugar. researchgate.net
Hydrogen Bond AnalysisTracks the formation and lifetime of hydrogen bonds between the solute and solvent or a binding partner.Simulations showed specific H-bond patterns between 2-deoxy-D-ribose and key amino acid residues in a viral protease. nih.gov
Radius of Gyration (Rg)Measures the compactness of the molecule or complex over time.A stable Rg value over the simulation trajectory suggests the complex is not unfolding. nih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR Chemical Shifts)

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a powerful link between theoretical models and experimental observation. For 2-Deoxy-2,2-difluoro-D-ribose, these predictions can help interpret experimental spectra and confirm structural assignments.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly important application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shieldings, which are then converted to chemical shifts. researchgate.netrsc.org Calculations for related difluorinated thionucleosides have shown good agreement between predicted and experimental chemical shifts, allowing for confident assignment of the sugar pucker conformation in solution. researchgate.net The accuracy of these predictions depends on the level of theory and the proper conformational averaging. rsc.org

Vibrational (IR) Spectra: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum mechanical calculations can predict these vibrational frequencies and their corresponding intensities. For the parent compound 2-deoxy-D-ribose, vibrational spectra have been calculated using methods like MP2 and DFT, and the results were used to interpret the experimental IR spectrum by assigning specific bands to the vibrations of different functional groups. researchgate.net Such analysis for the difluorinated analogue would reveal the vibrational signatures of the C-F bonds.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. sharif.edu While the 2-Deoxy-2,2-difluoro-D-ribose moiety itself does not have strong absorptions in the typical UV-Vis range, these calculations are essential when it is part of a larger chromophoric system, such as a nucleoside.

Table 4: Comparison of Experimental and Calculated Spectroscopic Data (Illustrative for Analogous Systems)

Spectroscopy TypePropertyComputational MethodTypical Agreement with Experiment
1H/13C NMRChemical Shifts (δ)GIAO/DFT (e.g., B3LYP/6-311++G(2d,2p))Good to excellent, allows for conformational assignment. researchgate.net
IRVibrational Frequencies (cm-1)DFT (B3LYP) or MP2 with scaling factorsGood agreement allows for interpretation of complex experimental spectra. researchgate.net
UV-VisAbsorption Maxima (λmax)TD-DFTQualitatively predicts the position and intensity of electronic transitions. sharif.edu

Computational Approaches for Rationalizing Intermolecular Interactions

Understanding the non-covalent interactions between 2-Deoxy-2,2-difluoro-D-ribose and its environment is critical to explaining its physical properties and biological function. Computational chemistry offers a suite of tools to dissect and quantify these subtle but determinative forces.

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analysis: These methods are used to analyze the electron density distribution from a quantum mechanical calculation to characterize weak intra- and intermolecular interactions. rsc.org NBO analysis can reveal stabilizing interactions, such as hyperconjugation between lone pairs and antibonding orbitals (e.g., the anomeric effect), which are profoundly influenced by the presence of fluorine. nih.gov Studies on difluorinated thionucleosides have used NBO analysis to show that strong antiperiplanar effects from C-H and C-C σ-bonds to the σ*C-F antibonding orbitals are crucial in determining the favored sugar conformation. researchgate.net

Hirshfeld Surface Analysis: This technique provides a graphical method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals interactions. For halogenated sugar derivatives, Hirshfeld analysis has been used to detail the network of O-H···O and C-H···O hydrogen bonds and to investigate the role of the halogen in the crystal packing. nih.gov

Energy Decomposition Analysis (EDA): EDA methods partition the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) forces. This provides a quantitative understanding of the nature of the binding. For instance, EDA could be used to rationalize the interaction of 2-Deoxy-2,2-difluoro-D-ribose with an amino acid residue in a protein binding pocket, clarifying the relative importance of hydrogen bonding versus dispersion forces.

Table 5: Computational Methods for Analyzing Intermolecular Interactions

MethodPurposeInformation Gained
NBO AnalysisAnalyzes charge transfer and orbital interactions.Identifies stabilizing hyperconjugative effects (e.g., anomeric effect) and quantifies their energy. nih.govresearchgate.net
AIM TheoryAnalyzes the topology of the electron density.Finds bond critical points to identify and characterize hydrogen bonds and other weak interactions. rsc.org
Hirshfeld Surface AnalysisVisualizes and quantifies intermolecular contacts in crystals.Provides a fingerprint plot summarizing the types and proportions of intermolecular contacts. nih.gov
Electrostatic Potential (ESP) MappingVisualizes the electrostatic potential on the molecular surface.Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for electrostatic interactions. researchgate.net

Emerging Research Avenues and Future Directions for 2 Deoxy 2,2 Difluoro D Ribose Research

Development of Novel Synthetic Pathways for Enhanced Stereochemical Control and Yield

The synthesis of 2-deoxy-2,2-difluoro-D-ribose and its derivatives has been a subject of intense investigation, driven by the demand for efficient and stereoselective methods. Early syntheses often involved multi-step procedures with challenges in controlling the stereochemistry at the anomeric center. researchgate.net A notable approach involved the coupling of (R)-2,3-O-isopropylideneglyceraldehyde with ethyl bromodifluoroacetate via a Reformatsky reaction, followed by hydrolytic cyclization. google.comresearchgate.net However, this method required chromatographic purification to separate diastereomers. google.com

More recent efforts have focused on developing more streamlined and stereocontrolled syntheses. These include strategies that aim to improve the yield and reduce the number of purification steps. For instance, a one-step radical reaction has been explored to convert a D-sugar to a 2-deoxy-L-sugar, demonstrating the potential for novel transformations in carbohydrate chemistry. epa.gov The development of catalytic methods for the regioselective and stereoselective glycosylation of deoxy sugars is another active area of research. nih.gov While challenges remain, particularly in achieving high β-selectivity with 2-deoxy sugar donors, these innovative approaches hold promise for the large-scale and cost-effective production of 2-deoxy-2,2-difluoro-D-ribose and its analogs. nih.gov

Synthetic Approach Key Features Challenges/Limitations
Reformatsky Reaction Utilizes (R)-2,3-O-isopropylideneglyceraldehyde and ethyl bromodifluoroacetate.Requires chromatographic separation of isomers. google.com
Radical Reactions Potential for one-step conversion of D- to L-sugars and deoxygenation.Can lead to unexpected byproducts. researchgate.net
Catalytic Glycosylation Aims for regio- and stereoselective formation of glycosidic bonds.Achieving high β-selectivity with 2-deoxysugars remains a challenge. nih.gov

Exploration of Alternative Fluorination Patterns and Their Unique Biochemical Consequences

The success of the 2,2-difluoro motif in gemcitabine (B846) has spurred interest in exploring other fluorination patterns on the ribose ring and understanding their biochemical implications. The position and number of fluorine atoms can dramatically alter the sugar's conformation, stability, and interaction with biological targets. rsc.org

For instance, studies on 3'-deoxy-3'-fluorothymidine (B1224464) ([18F]FLT) have demonstrated the utility of a single fluorine atom at the 3'-position for applications in positron emission tomography (PET) imaging. nih.gov The synthesis of 3'-fluoro-3'-deoxytetrose adenine (B156593) phosphonates has also been achieved, highlighting the potential for creating novel nucleoside analogs with altered sugar backbones. nih.gov

Fluorination Pattern Example Compound/Application Key Biochemical Consequence
2,2-difluoro GemcitabineAlters metabolic activation and inhibits DNA synthesis. nih.govpharmgkb.org
3'-fluoro [18F]FLTEnables PET imaging of cellular proliferation. nih.gov
2'-fluoro 2'-F-RNAIncreases thermal stability and nuclease resistance of RNA duplexes. oup.com
Monofluorinated Gal, Glc, and Man analogues Library for screeningAllows for chemical mapping of hydroxyl group importance in receptor interactions. acs.orgacs.org

Application of Advanced Spectroscopic and Biophysical Techniques for Real-time Interaction Studies

Understanding the intricate interactions between 2-deoxy-2,2-difluoro-D-ribose-containing molecules and their biological targets is crucial for rational drug design. Advanced spectroscopic and biophysical techniques are providing unprecedented insights into these interactions in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying fluorinated carbohydrates. nih.gov The large chemical shift dispersion of ¹⁹F allows for the clear resolution of signals from different fluorine atoms within a molecule, providing detailed information about its conformation and binding to proteins. acs.orgnih.gov ¹⁹F NMR can be used to determine binding affinities, study ligand-protein exchange dynamics, and even screen libraries of fluorinated monosaccharides to identify binders and map their binding epitopes. acs.orgnih.gov

Other techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, combined with computational methods, can provide detailed vibrational analysis of fluorinated molecules, helping to elucidate their structure and bonding. nih.govscielo.br Pre-steady-state kinetics have been employed to dissect the inhibitory mechanism of gemcitabine on DNA polymerase, revealing the detailed steps of its incorporation into DNA and subsequent chain termination. nih.gov These advanced methods are indispensable for a deeper understanding of the structure-activity relationships of difluorinated ribose-containing compounds.

Integration of Computational Predictions with Experimental Validation in Rational Design

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery. In the context of 2-deoxy-2,2-difluoro-D-ribose, computational methods are being used to predict the conformational preferences of nucleoside analogs, their interactions with enzymes, and their potential for biological activity.

Quantum mechanical studies, for example, have been used to determine the energetically favored conformations of gemcitabine. researchgate.net Molecular dynamics simulations can provide insights into the binding of nucleoside analogs to their target enzymes, such as viral polymerases. nih.gov These computational predictions can then guide the synthesis and biological evaluation of new compounds. For instance, the rational design of a gemcitabine prodrug with aggregation-induced emission properties was guided by computational principles to achieve targeted drug delivery and imaging. nih.gov

This integrated approach, where computational predictions inform experimental design and experimental results refine computational models, accelerates the discovery and optimization of new therapeutic agents based on the 2-deoxy-2,2-difluoro-D-ribose scaffold.

New Directions in Chemical Probes and Biological Tools Utilizing Difluorinated Ribose Scaffolds

The unique properties of the 2,2-difluoro-D-ribose moiety are being harnessed to develop novel chemical probes and biological tools. The stability conferred by the difluorination makes these scaffolds attractive for creating robust molecules for studying biological processes. nih.gov

For example, prodrugs of 2,2-difluoro-2-deoxyribose-1-phosphate have been synthesized and their stability investigated, although they did not show significant biological activity in the initial screens. nih.gov However, the increased stability of these difluorinated compounds compared to their monofluorinated counterparts highlights their potential as scaffolds for developing more stable phosphate (B84403) prodrugs. nih.gov

Furthermore, the incorporation of 2-deoxy-2,2-difluoro-D-ribose into nucleosides can create valuable tools for studying enzyme mechanisms. The altered electronics and sterics of the difluorinated sugar can probe the active sites of polymerases and other enzymes involved in nucleoside metabolism. nih.govelsevierpure.com As our ability to synthesize and manipulate these molecules grows, so too will their application as sophisticated probes to dissect complex biological pathways. The development of DNA nanorobots for controlling cell membrane permeability represents a significant advance in synthetic biology, opening up new avenues for targeted drug delivery. uni-stuttgart.de

Q & A

Q. What are the established synthetic routes for 2-deoxy-2,2-difluoro-D-ribose, and how do reaction conditions influence yield and purity?

The primary synthetic method involves phosphorylation of 1-(2-deoxy-2,2-difluororibosyl)-nicotinamide using POCl₃, as described by Hertel et al. (1988). This approach is critical for generating β-configured nucleosides, which are precursors to therapeutic agents like gemcitabine. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is essential to minimize byproducts such as α-anomers or hydrolyzed intermediates. Analytical techniques like ¹⁹F NMR and HPLC are recommended for monitoring stereochemical fidelity .

Q. How does 2-deoxy-2,2-difluoro-D-ribose contribute to the biological activity of fluorinated nucleosides?

The difluoro substitution at the 2′-position enhances metabolic stability by resisting enzymatic deamination and phosphorylation, increasing the half-life of prodrugs like gemcitabine. This modification also alters sugar puckering, improving binding affinity to target enzymes such as deoxycytidine kinase. Researchers should validate these effects using comparative enzymatic assays and cellular uptake studies .

Advanced Research Questions

Q. What strategies enable diastereocontrol during electrophilic fluorination of 2-deoxyribonolactone intermediates?

Diastereocontrol is achieved through steric and electronic modulation of the lactone substrate. For example, introducing bulky protecting groups (e.g., benzoyl or tert-butyldimethylsilyl) at the 3′- and 5′-positions directs fluorination to the desired β-face. Solvent polarity (e.g., dichloromethane vs. acetonitrile) and fluorinating agent (e.g., Selectfluor® vs. DAST) further influence stereoselectivity. X-ray crystallography of intermediates is advised to confirm configurations .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy of 2-deoxy-2,2-difluoro-D-ribose-derived therapeutics?

Discrepancies may arise from pharmacokinetic factors (e.g., tissue penetration, plasma protein binding) or tumor microenvironment heterogeneity. To resolve these:

  • Perform dose-response studies across multiple cell lines and murine models.
  • Use LC-MS/MS to quantify intracellular metabolite levels (e.g., gemcitabine triphosphate).
  • Apply transcriptomic profiling to identify resistance mechanisms, such as upregulation of ribonucleotide reductase .

Q. What experimental designs elucidate the molecular mechanisms of 2-deoxy-2,2-difluoro-D-ribose derivatives in inducing DNA damage response?

Key approaches include:

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) for DNA polymerases α and ε using radiolabeled nucleotide incorporation assays.
  • Telomerase activity : Use TRAP (Telomeric Repeat Amplification Protocol) assays to assess compound effects on telomere elongation.
  • Senescence markers : Quantify β-galactosidase activity and p21/p53 expression in treated cancer cells via flow cytometry or Western blotting .

Methodological Considerations

  • Data Analysis : For NMR-based purity assessments, employ response factor correction in 2D experiments (e.g., HSQC) to account for signal intensity variability .
  • Contradictory Results : Apply multivariate statistical models (e.g., PCA or PLS-DA) to disentangle confounding variables in preclinical datasets .

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